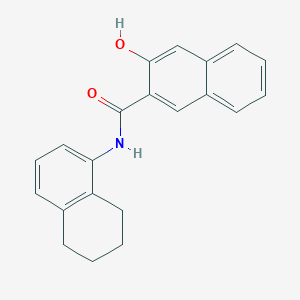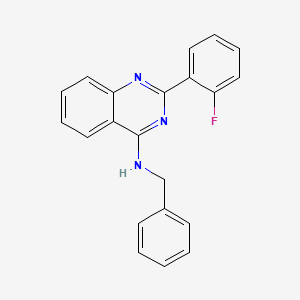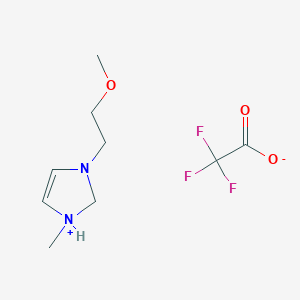![molecular formula C21H16N4O B14165375 3-(Furan-2-ylmethyl)-2-(4-methylphenyl)imidazo[4,5-b]quinoxaline CAS No. 4860-47-3](/img/structure/B14165375.png)
3-(Furan-2-ylmethyl)-2-(4-methylphenyl)imidazo[4,5-b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Furan-2-ylmethyl)-2-(4-methylphenyl)imidazo[4,5-b]quinoxaline is a heterocyclic compound that features a fused ring system combining imidazole and quinoxaline moieties The presence of furan and methylphenyl groups adds to its structural complexity and potential reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-ylmethyl)-2-(4-methylphenyl)imidazo[4,5-b]quinoxaline typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate diamines with aldehydes or ketones.
Quinoxaline ring synthesis: This often involves the cyclization of o-phenylenediamine derivatives with dicarbonyl compounds.
Introduction of the furan and methylphenyl groups: These groups can be introduced through various substitution reactions, such as Friedel-Crafts alkylation or Suzuki coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.
Reduction: Reduction reactions could target the imidazole or quinoxaline rings, potentially leading to partially or fully reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Br2, Cl2) or organometallic compounds (Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while substitution could introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with imidazole and quinoxaline rings are often explored for their antimicrobial, antiviral, and anticancer properties. The presence of the furan and methylphenyl groups might enhance these activities.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its ability to interact with biological targets, such as enzymes or receptors, could make it a promising lead compound.
Industry
Industrially, this compound might find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mécanisme D'action
The mechanism of action of 3-(Furan-2-ylmethyl)-2-(4-methylphenyl)imidazo[4,5-b]quinoxaline would depend on its specific biological activity. Generally, compounds of this nature might interact with molecular targets such as enzymes, receptors, or DNA. The imidazole and quinoxaline rings could facilitate binding to these targets, while the furan and methylphenyl groups might modulate the compound’s overall activity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[4,5-b]quinoxaline derivatives: These compounds share the core fused ring system and might exhibit similar biological activities.
Furan-containing compounds: Compounds with furan rings are known for their reactivity and potential biological activities.
Methylphenyl derivatives: These compounds are often studied for their pharmacological properties.
Uniqueness
The uniqueness of 3-(Furan-2-ylmethyl)-2-(4-methylphenyl)imidazo[4,5-b]quinoxaline lies in the combination of its structural features. The presence of both furan and methylphenyl groups, along with the imidazo[4,5-b]quinoxaline core, might confer unique reactivity and biological activity profiles.
Propriétés
Numéro CAS |
4860-47-3 |
|---|---|
Formule moléculaire |
C21H16N4O |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
3-(furan-2-ylmethyl)-2-(4-methylphenyl)imidazo[4,5-b]quinoxaline |
InChI |
InChI=1S/C21H16N4O/c1-14-8-10-15(11-9-14)20-24-19-21(25(20)13-16-5-4-12-26-16)23-18-7-3-2-6-17(18)22-19/h2-12H,13H2,1H3 |
Clé InChI |
MDFGBLBCMOXAMG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC3=NC4=CC=CC=C4N=C3N2CC5=CC=CO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14165292.png)
![4,4'-Bi-1H-pyrrolo[2,3-b]pyridine, 1,1'-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14165293.png)
![Cyclobutanol, 3-[4-amino-5-(8-fluoro-2-phenyl-7-quinolinyl)imidazo[5,1-f][1,2,4]triazin-7-yl]-1-methyl-, cis-](/img/structure/B14165300.png)

![6-Amino-2-(1,3-dimethylpyrazol-4-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B14165328.png)


![N-[3-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide](/img/structure/B14165339.png)



![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)-4-hydroxy-](/img/structure/B14165361.png)
![2-[3-(4-Oxo-1,2,3-benzotriazin-3-yl)propanoylamino]acetic acid](/img/structure/B14165370.png)
![2-[5-[[2-(4-Benzylpiperazin-1-yl)-5-cyano-1,4-dimethyl-6-oxopyridin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14165372.png)
